molecular formula C28H40N2O17 B043516 Chitobiose octaacetate CAS No. 41670-99-9

Chitobiose octaacetate

Cat. No. B043516
CAS RN: 41670-99-9
M. Wt: 676.6 g/mol
InChI Key: JUYKRZRMNHWQCD-NCBZWLQXSA-N
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Description

Bromadol, also known as 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol, is a potent synthetic opioid with a distinctive arylcyclohexylamine chemical structure. It was developed by Daniel Lednicer at Upjohn in the 1970s. Bromadol is known for its extremely high potency, being approximately 504 times more potent than morphine in its more active trans-isomer form .

Mechanism of Action

Bromadol exerts its effects primarily through its interaction with the μ-opioid receptor. It acts as a potent agonist, binding to the receptor and mimicking the effects of endogenous opioids. This interaction leads to the inhibition of adenylate cyclase activity, resulting in decreased cAMP levels and reduced neuronal excitability. The compound also affects other signaling pathways, contributing to its analgesic and sedative effects .

Similar Compounds:

    U-47700: Another potent synthetic opioid with a similar mechanism of action.

    Brorphine: A non-fentanyl opioid with high efficacy at the μ-opioid receptor.

    Isotonitazene: A synthetic opioid with a different chemical structure but similar pharmacological effects.

Uniqueness of Bromadol: Bromadol stands out due to its extremely high potency and unique arylcyclohexylamine structure. Unlike many other synthetic opioids, Bromadol’s structure allows for significant modifications, leading to the development of various analogues with different pharmacological profiles .

Biochemical Analysis

Biochemical Properties

Chitobiose Octaacetate plays a significant role in biochemical reactions. It is used for the synthesis of chitobiose oxazoline and other chitin precursors . The enzymes, proteins, and other biomolecules it interacts with are yet to be fully identified.

Metabolic Pathways

This compound is involved in the metabolic pathways of chitin. It interacts with enzymes or cofactors involved in the acetolysis of chitin

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromadol involves several key steps:

    Formation of the Cyclohexanol Core: The initial step involves the formation of the cyclohexanol core structure through a series of cyclization reactions.

    Introduction of the Aryl Group: The aryl group is introduced via a Friedel-Crafts alkylation reaction.

    Bromination: The bromine atom is introduced through a bromination reaction using bromine or a brominating agent.

    Dimethylamino Substitution: The dimethylamino group is introduced through a substitution reaction using dimethylamine.

Industrial Production Methods: Industrial production of Bromadol follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality.

Types of Reactions:

    Oxidation: Bromadol can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group back to the hydroxyl group.

    Substitution: The bromine atom in Bromadol can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products:

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

Bromadol has several applications in scientific research:

    Chemistry: Used as a reference compound in the study of synthetic opioids and their structure-activity relationships.

    Biology: Investigated for its interactions with opioid receptors and its effects on cellular signaling pathways.

    Medicine: Explored as a potential analgesic due to its high potency, although its use is limited due to safety concerns.

    Industry: Utilized in the development of new synthetic routes and methodologies for producing potent analgesics.

properties

IUPAC Name

[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N2O17/c1-11(31)29-21-26(43-17(7)37)24(20(10-40-14(4)34)45-27(21)44-18(8)38)47-28-22(30-12(2)32)25(42-16(6)36)23(41-15(5)35)19(46-28)9-39-13(3)33/h19-28H,9-10H2,1-8H3,(H,29,31)(H,30,32)/t19-,20-,21-,22-,23-,24-,25-,26-,27?,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYKRZRMNHWQCD-NCBZWLQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of chitobiose octaacetate in carbohydrate chemistry?

A1: this compound is a peracetylated derivative of chitobiose, a disaccharide composed of two N-acetylglucosamine units linked by a β-(1→4) glycosidic bond. It serves as a key starting material in synthesizing various oligosaccharides related to chitin, a vital component of many biological systems [, , ].

Q2: Can you describe a novel method for synthesizing this compound as highlighted in the research?

A2: Yes, one of the papers [, ] describes a new approach to synthesizing this compound. This method utilizes 1,6:2,3-dianhydro-β-D-mannopyranose and a specifically protected oxazoline derivative of N-acetylglucosamine as starting materials. The key step involves a condensation reaction catalyzed by p-toluenesulfonic acid, leading to the formation of a key intermediate. Subsequent modifications, including azidolysis, reduction, acetylation, and acetolysis, ultimately yield this compound.

Q3: How is this compound utilized in synthesizing more complex structures?

A3: The research [] demonstrates the use of this compound in synthesizing a trisaccharide related to the core structure of asparagine-linked glycoproteins. The process involves several steps, starting with the selective deprotection and functionalization of this compound to create a reactive glycosyl acceptor. This modified chitobiose derivative is then coupled with a suitably protected fucosyl donor through a halide ion-catalyzed glycosylation reaction, forming the desired trisaccharide. Finally, global deprotection steps are carried out to afford the target trisaccharide.

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